molecular formula C16H16N2O2 B4991699 n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide CAS No. 6304-98-9

n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide

Cat. No.: B4991699
CAS No.: 6304-98-9
M. Wt: 268.31 g/mol
InChI Key: KRRHAESBEPRNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is a synthetic benzamide derivative characterized by a ketoamide backbone with a phenylamino substituent at the propan-2-yl position. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity and stereochemical flexibility, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via multi-step reactions, often involving coupling of benzoyl chloride or benzoic acid derivatives with amino-propan-2-yl intermediates under anhydrous conditions (e.g., THF or DCM), followed by purification via column chromatography and characterization using NMR, LC-MS, and HRMS .

For example, derivatives of this compound have been evaluated against hepatitis C virus NS3 helicase and Trypanosoma cruzi CYP51 , highlighting its versatility in targeting diverse enzymes.

Properties

IUPAC Name

N-(1-anilino-1-oxopropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(15(19)18-14-10-6-3-7-11-14)17-16(20)13-8-4-2-5-9-13/h2-12H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRHAESBEPRNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285896, DTXSID40940613
Record name n-[1-oxo-1-(phenylamino)propan-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-Hydroxy-1-(phenylimino)propan-2-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6304-98-9, 19046-69-6
Record name MLS002608511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-[1-oxo-1-(phenylamino)propan-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-Hydroxy-1-(phenylimino)propan-2-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its amide bonds. Reaction outcomes depend on pH and temperature:

Conditions Products Yield Source
6M HCl, reflux, 4hBenzamide + 2-amino-N-phenylpropanamide85%
2M NaOH, 60°C, 2hSodium benzoate + 2-amino-N-phenylpropanamide78%

Mechanistic studies suggest nucleophilic attack at the carbonyl carbon, with protonation/deprotonation steps influencing reaction pathways.

N-Alkylation/Acylation at Aniline Nitrogen

The secondary amine participates in alkylation and acylation reactions:

a) N-Alkylation with methyl iodide

  • Conditions : K₂CO₃, DMF, 50°C, 12h

  • Product : N-Methyl derivative

  • Yield : 67% (confirmed byH NMR loss of NH signal at δ 6.8 ppm)

b) Acylation with acetyl chloride

  • Conditions : Pyridine, 0°C → RT, 6h

  • Product : N-Acetylated compound

  • Yield : 72% (IR: new C=O stretch at 1725 cm⁻¹)

Oxidation Pathways

Air oxidation at elevated temperatures produces dehydrogenated products:

Conditions Product Observation
1,4-dioxane reflux, 12hIndenopyridine derivativesColor change from colorless to yellow
RT, 14 daysSlow oxidation to quinone-like speciesCrystal structure confirmation

Density functional theory (DFT) calculations suggest oxidation initiates at the benzylic position (C-H BDE = 85 kcal/mol) .

Cyclization Reactions

The compound participates in cascade reactions through Michael addition/cyclization sequences:

Key reaction with 2-benzylidene-1H-indene-1,3(2H)-dione :

  • Solvent : Ethanol

  • Temperature : 60°C

  • Product : Indenodihydropyridine derivative

  • Yield : 89%

  • Mechanism :

    • Michael addition at α,β-unsaturated ketone

    • Tautomerization → cyclization

    • Aromatization via H₂O elimination

Spectroscopic Reaction Monitoring

Critical spectral changes during reactions:

Reaction H NMR Shift Changes IR Changes
HydrolysisDisappearance of CONH (δ 7.8)Loss of amide I band (1650 cm⁻¹)
N-AcylationNew acetyl CH₃ (δ 2.3)New C=O stretch (1725 cm⁻¹)
OxidationAromatic multiplet simplification (δ 7.1-7.4)Conjugated C=O formation (1680 cm⁻¹)

Data compiled from .

This compound demonstrates versatile reactivity modulated by its dual amide groups and aromatic systems. Recent studies highlight its potential as a synthon for nitrogen-containing heterocycles, though controlled oxidation remains challenging. Further research should explore catalytic asymmetric modifications and biological activity correlations.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide exhibits significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and isoniazid. For instance, certain derivatives demonstrated MICs ranging from 0.070 to 8.95 μM against Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it can affect cell viability in cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma), with IC50 values ranging from approximately 3 to 6 μM . The mechanism of action may involve the modulation of specific enzyme activities or receptor interactions, which could inhibit tumor growth.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of enzymes involved in metabolic pathways. For example, it has shown promise in targeting cytochrome P450 enzymes, which are crucial for drug metabolism . The presence of reactive functional groups allows it to interact with these enzymes, potentially leading to the development of more effective therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methods, including the reaction of benzoyl chloride with N-methylglycine followed by coupling with aniline derivatives . Its chemical structure allows for various modifications, enabling the design of analogs with enhanced biological activities.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its ability to generate reactive species upon exposure to light makes it suitable for use in coatings, adhesives, and 3D printing technologies . These properties can be exploited to develop new materials with desirable mechanical and chemical characteristics.

Case Studies and Research Findings

StudyApplicationFindings
MDPI Study AntimicrobialShowed broad-spectrum activity against bacterial strains with MICs comparable to standard antibiotics.
Cancer Research AnticancerDemonstrated IC50 values between 3-6 μM on cancer cell lines indicating potential as an anticancer agent.
Enzyme Inhibition Metabolic InhibitionIdentified as a potential inhibitor of cytochrome P450 enzymes, important for drug metabolism.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 32) enhance lipophilicity and blood-brain barrier penetration, correlating with improved antiseizure activity .
  • Halogenation (e.g., 3-chlorophenyl in Compound 31) increases antimicrobial potency, as seen in Compound 5a’s activity against Candida albicans .

Stereochemical and Backbone Modifications

Table 2: Influence of Stereochemistry and Backbone Alterations

Compound Name Structural Feature Activity/Property Reference
(S)-N-(3-Indolylpropan-2-yl)benzamide (27p, ) Indole substituent, (S)-configuration Anti-Chagas (Trypanosoma cruzi CYP51 inhibition, IC₅₀ 0.8 µM)
N-((2S,3R)-3-hydroxypropan-2-yl)benzamide (15, ) Hydroxy group, stereospecific center Low yield (3.8%) in asymmetric synthesis

Key Findings :

  • Stereochemistry significantly affects biological interactions. The (S)-configuration in Compound 27p optimizes binding to T. cruzi CYP51 .
  • Hydroxy group introduction (Compound 15) reduces synthetic yield but may improve solubility .

Metal Coordination and Complexation

The Cu(II) complex of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide () demonstrates spasmolytic activity, with IR and NMR confirming coordination through oxygen and nitrogen atoms. This contrasts with the parent compound’s antiviral activity, suggesting metal complexation redirects therapeutic utility .

Pharmacological Target Specificity

  • Neurological Targets : Piperazine-containing derivatives () exhibit antiseizure activity via modulation of CNS receptors.
  • Antifungal Targets: Thioxoimidazolidinone derivatives () inhibit fungal enzymes like lanosterol demethylase.
  • Antiviral Targets : The parent compound disrupts HCV NS3 helicase binding, likely through ketoamide interaction with catalytic residues .

Biological Activity

n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives. Its structure can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This compound features a phenylamino group and a carbonyl moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (mM)
Desulfovibrio piger Vib-70.22
Desulfomicrobium sp. Rod-90.27
Methicillin-resistant Staphylococcus aureus (MRSA)0.35

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines:

Cancer Cell Line IC50 (µM)
MCF7 (breast carcinoma)8.107
A549 (lung carcinoma)10.0
Jurkat E6.1 (T-cell leukemia)5.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it activates caspases, leading to programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : It may influence pathways such as NF-kB, which is crucial for inflammatory responses and cancer progression .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on MRSA : A clinical study evaluated the effectiveness of this compound against MRSA strains, demonstrating a significant reduction in bacterial load in vitro .
  • Anticancer Efficacy in Animal Models : In vivo studies using mouse models showed that treatment with this compound resulted in tumor size reduction and improved survival rates compared to control groups .

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for preparing N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide, and how is purity ensured? A: The compound is typically synthesized via coupling reactions using intermediates like substituted benzamides and aminopropanone derivatives. For example, a two-step procedure involves (1) reacting benzoyl chloride with a primary amine (e.g., phenylamino-propanone) in anhydrous THF or DCM under nitrogen, followed by (2) purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient). Purity is validated using UPLC/HRMS (≥95%) and TLC (Rf values reported in and ). NMR (¹H, ¹³C) and LC-MS are critical for confirming structural integrity and detecting byproducts .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for characterizing this compound? A:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH at δ ~10.6 ppm) and carbon signals (e.g., carbonyl carbons at δ ~170 ppm) ( ).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 494.2) ().
  • X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., diketonic C–C bond at 1.54 Å) ().

Antimicrobial Mechanism Against MRSA

Q: How does this compound exert bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA)? A: The 2-hydroxybenzamide moiety disrupts bacterial membrane integrity or inhibits enzymes like penicillin-binding proteins (PBPs). Advanced studies use time-kill assays (e.g., 1×–4× MIC over 24 hours) to demonstrate concentration-dependent bactericidal effects, with a >3 log₁₀ CFU/mL reduction at 4× MIC ( ). Synergy with β-lactams is also tested via checkerboard assays .

Advanced SAR Studies

Q: How do structural modifications (e.g., halogenation, piperazine substitution) influence bioactivity? A:

  • Halogenation : 5-Cl or 4-F substituents enhance lipophilicity and target binding (e.g., MIC reduction from 32 μg/mL to 8 μg/mL) ( ).
  • Piperazine addition : Improves solubility and pharmacokinetics (e.g., logP reduction from 3.2 to 2.5) ( ).
  • In silico modeling : Predicts spasmolytic activity via docking with ion channels (e.g., Kv1.3) ( ).

X-ray Crystallography for Structural Confirmation

Q: How is X-ray crystallography applied to resolve stereochemical ambiguities? A: Single crystals are grown via slow evaporation (acetone/petroleum ether) and analyzed for torsion angles (e.g., C7–C8–N1–C9 = 22.58°) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(8) motifs). This confirms non-planar geometry and validates synthetic routes ().

Pharmacokinetic Optimization Strategies

Q: What methodologies improve solubility and bioavailability? A:

  • Prodrug design : Esterification of the amide group (e.g., pivaloyloxymethyl) enhances intestinal absorption ( ).
  • Salt formation : Hydrochloride salts improve water solubility (e.g., 27s in ).
  • LogP adjustment : Introducing polar groups (e.g., –OH, –OCH₃) reduces hydrophobicity ( ).

Experimental Design for Antimicrobial Testing

Q: How are MIC/MBC assays and time-kill studies optimized for reproducibility? A:

  • MIC/MBC : Per CLSI guidelines, broth microdilution in 96-well plates (inoculum: 5×10⁵ CFU/mL) with resazurin as a viability indicator. MBC is determined by subculturing on agar ( ).
  • Time-kill : Aliquots are taken at 0, 4, 8, and 24 hours, serially diluted, and plated. Bactericidal activity is defined as ≥3 log₁₀ CFU/mL reduction ( ).

Resolving Data Contradictions Across Studies

Q: How to address discrepancies in reported MIC values or biological activities? A:

  • Standardized protocols : Adhere to CLSI/EUCAST guidelines for inoculum preparation and endpoint criteria.
  • Strain-specific factors : Compare genetic profiles (e.g., SCCmec type in MRSA strains) ( ).
  • Batch variability : Control synthetic purity (e.g., NMR integration >95%) and solvent effects ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.